molecular formula C26H14O4 B8146494 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde

Cat. No.: B8146494
M. Wt: 390.4 g/mol
InChI Key: DIXBYXCBJOXKBM-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₆H₁₄O₄
CAS Number: 125366-78-1
Structural Features:

  • Central 1,4-phenylene core connected via ethyne (-C≡C-) linkers to two isophthalaldehyde units.
  • The aldehyde (-CHO) groups at the 5-positions of the isophthalaldehyde moieties enable covalent bonding, particularly in Schiff-base reactions for constructing porous frameworks .

    Applications:
  • Primarily used as a monomer for synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its rigid, conjugated structure and reactive aldehyde groups .
  • Demonstrated utility in crystal engineering for designing molecular cages with tailored porosity .

Properties

IUPAC Name

5-[2-[4-[2-(3,5-diformylphenyl)ethynyl]phenyl]ethynyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14O4/c27-15-23-9-21(10-24(13-23)16-28)7-5-19-1-2-20(4-3-19)6-8-22-11-25(17-29)14-26(12-22)18-30/h1-4,9-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXBYXCBJOXKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C=O)C=O)C#CC3=CC(=CC(=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2a. Reaction Components and Conditions

The synthesis employs a double Sonogashira coupling between 1,4-diiodobenzene and two equivalents of 5-ethynylisophthalaldehyde. Key parameters include:

ComponentSpecificationRole
1,4-Diiodobenzene1.0 equivCentral aryl halide linker
5-Ethynylisophthalaldehyde2.2 equivTerminal alkyne with aldehyde
Pd(PPh₃)₂Cl₂2 mol%Palladium catalyst
CuI4 mol%Copper co-catalyst
THF/Et₃N (1:1 v/v)0.1 M concentrationSolvent and base
Reaction temperature60–75°CThermal activation
Reaction time12–24 hoursCompletion timeframe

These conditions ensure >90% conversion efficiency, as inferred from analogous syntheses of ethynylbenzaldehyde derivatives.

2b. Catalytic System and Solvent Selection

The Pd/Cu catalytic system is critical for minimizing homocoupling byproducts. Triethylamine scavenges hydrogen halides (HX) generated during the reaction, while THF ensures solubility of both aromatic and alkyne components. Alternatives like dimethylformamide (DMF) or dichloromethane (DCM) are less effective due to poor stabilization of intermediates.

2c. Optimization of Reaction Parameters

  • Temperature : Elevated temperatures (60–75°C) accelerate oxidative addition but risk aldehyde decomposition.

  • Atmosphere : Inert nitrogen or argon atmospheres prevent oxidation of palladium(0) intermediates.

  • Stoichiometry : A 10% excess of 5-ethynylisophthalaldehyde ensures complete consumption of the diiodobenzene precursor.

Comparative Analysis of Related Synthetic Approaches

Alternative methods for arylacetylene synthesis include:

3a. Glaser-Hay Coupling

A copper-mediated oxidative coupling of terminal alkynes. While applicable for symmetric diarylacetylenes, this method fails for unsymmetric systems like 5,5'-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde due to regioselectivity challenges.

3b. Cadiot-Chodkiewicz Coupling

Utilizes alkynyl halides and terminal alkynes but requires stoichiometric amounts of copper, increasing costs.

3c. Microwave-Assisted Synthesis

Reduces reaction times to 1–2 hours but risks thermal degradation of aldehyde groups.

Challenges and Considerations in Large-Scale Production

  • Purification : Column chromatography with silica gel and chloroform/ethyl acetate eluents is necessary to isolate the product from Pd/Cu residues.

  • Stability : The aldehyde groups are prone to oxidation; storage under nitrogen at −20°C is recommended.

  • Scalability : Batch reactors face mass transfer limitations, favoring flow chemistry setups for continuous production .

Chemical Reactions Analysis

Types of Reactions

5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Covalent Organic Frameworks (COFs)

One of the primary applications of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde is in the synthesis of COFs. These materials are characterized by their high surface area and tunable pore sizes, making them suitable for gas storage, separation processes, and catalysis.

Mechanism of COF Formation

The compound acts as a diphenylacetylene ligand featuring multiple aldehyde groups that facilitate the formation of cross-linked networks. When reacted with diamines such as cyclohexane-1,2-diamine, it can yield various structures including:

  • Trigonal Prism Cages : Formed through [3+6] cycloaddition reactions.
  • Truncated Tetrahedron Cages : Resulting from reversible transformations between different cage structures.

These transformations allow for the adjustment of pore sizes and functionalities within the COFs, enhancing their applicability in various fields such as gas adsorption and catalysis .

Molecular Motors and Smart Materials

Another innovative application of this compound is in the development of molecular motors. The unique structural characteristics allow for the creation of dumbbell-shaped macro-cages that can rotate freely at their core. This feature is crucial for applications in smart materials where controlled motion at the molecular level is desired.

Case Studies

  • Molecular Motor Research :
    • Researchers have demonstrated that these dumbbell-shaped structures can undergo conformational changes in response to external stimuli (e.g., light or heat), enabling potential applications in drug delivery systems and nanoscale machinery.
  • Gas Adsorption Studies :
    • Experimental studies have shown that COFs synthesized using this compound exhibit exceptional gas adsorption capacities for gases like carbon dioxide and methane, making them candidates for environmental remediation technologies.

Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Covalent Organic FrameworksUsed for gas storage and separation; tunable pore sizesHigh surface area; customizable properties
Molecular MotorsDevelopment of smart materials capable of controlled movementPotential for nanoscale applications
Environmental RemediationEffective in capturing greenhouse gasesContributes to sustainability efforts

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules:

Compound Name Molecular Formula Functional Groups Key Applications Key Differences References
5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde C₂₆H₁₄O₄ Aldehyde, ethyne COFs, MOFs, molecular cages High rigidity from ethyne; aldehyde enables covalent bonding.
4,4′-(1,4-Phenylenebis-(ethyne-2,1-diyl))dibenzoate (PEDC) C₂₄H₁₂O₄ Carboxylate, ethyne MOFs (e.g., paddle-wheel structures) Carboxylate groups favor coordination with metal ions (e.g., Cu²⁺) over covalent bonds.
5,5'-(1,4-Phenylenebis(oxy))bis(2-benzofuran-1,3-dione) (HQDPA) C₂₂H₁₀O₈ Anhydride, ether Polyimides, high-performance polymers Ether and anhydride groups enable polymerization but lack porosity.
5,5′-(1,4-Phenylenebis(oxy))bis(isoindoline-1,3-dione) C₂₀H₁₀N₂O₆ Isoindoline dione, ether Photophysical materials Ether-linked isoindoline dione imparts fluorescence but limits framework formation.
4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid C₂₆H₁₈O₆ Carboxylic acid, ethyne, methoxy Optoelectronics, sensors Methoxy groups enhance solubility but reduce reactivity for framework synthesis.

Key Research Findings:

Structural Rigidity vs. Flexibility :

  • The ethyne (-C≡C-) linker in the target compound provides exceptional rigidity, enabling the formation of highly ordered COFs with uniform pore sizes . In contrast, ether-linked analogs (e.g., HQDPA) exhibit flexibility, leading to amorphous polymers .

Functional Group Reactivity :

  • Aldehyde groups in the target compound facilitate dynamic covalent bonding (e.g., imine linkages), critical for reversible COF synthesis . Carboxylate-containing analogs (e.g., PEDC) prioritize coordination chemistry, forming MOFs with metal clusters .

Porosity and Applications :

  • COFs derived from the target compound exhibit surface areas >1,000 m²/g, making them suitable for gas storage and catalysis . HQDPA-based polyimides lack porosity but excel in thermal stability (>400°C) .

Electronic Properties :

  • Conjugation via ethyne linkers enhances π-electron delocalization, beneficial for charge transport in optoelectronic devices. Methoxy-substituted derivatives (e.g., ) show redshifted absorption but reduced conductivity .

Biological Activity

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde (CAS No. 2380275-60-3) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C26H14O8
  • Molecular Weight : 454.38 g/mol
  • Purity : Typically ≥98% .
  • Structural Characteristics : The compound features a biphenyl structure with ethyne linkages and aldehyde functional groups, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde exhibit antimicrobial activity. Studies have shown that derivatives of phenylenebis(ethyne) compounds can inhibit the growth of various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Some studies have reported that similar structures can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction. For example, a related compound demonstrated cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

There is growing evidence that compounds with similar functional groups possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde against various pathogens. The results indicated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Study 2: Anticancer Activity

In a cellular study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells.

Treatment Concentration (µM)Cell Viability (%)
Control100
1085
2530
5015

Q & A

Q. What are the key structural features of 5,5'-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde, and how do they influence reactivity in supramolecular chemistry?

The compound contains two isophthalaldehyde groups linked via a rigid 1,4-phenylene-bis(ethyne) spacer. The ethynylene groups enhance π-conjugation and rigidity, while the aldehyde termini enable covalent bonding (e.g., Schiff base formation) or coordination to metal centers. This dual functionality makes it suitable for synthesizing covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) .

Q. What synthetic methodologies are recommended for preparing derivatives of this compound?

The aldehyde groups can react with amines to form imine-linked frameworks (common in COFs) or with hydrazine to generate bis-hydrazones. For example, analogous compounds like 5,5'-[(1,4-phenylenebis(oxy))bis(methylene)]diisophthalic acid derivatives (CAS: 147566-76-5) are synthesized via nucleophilic substitution or condensation reactions under reflux in polar aprotic solvents (e.g., DMF) .

Q. How should researchers characterize the purity and structure of this compound?

Use 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm aldehyde proton signals (δ ~9.8–10.2 ppm) and aromatic/ethynylene carbons. Mass spectrometry (ESI-MS or MALDI-TOF) can verify molecular weight, while FT-IR identifies C≡C stretching (~2100 cm1 ^{-1}) and aldehyde C=O (~1700 cm1 ^{-1}). Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation .

Q. What solvents are compatible with this compound for experimental applications?

The compound is soluble in DMF, DMSO, and dichloromethane but insoluble in water or alcohols. Pre-drying solvents is critical to avoid aldehyde hydration. For MOF synthesis, DMF is often used as both solvent and structure-directing agent .

Advanced Research Questions

Q. How can computational modeling optimize the design of MOFs/COFs using this compound as a linker?

Density functional theory (DFT) can predict bond angles, electronic properties, and ligand-metal binding energies. For example, the rigid ethynylene spacer reduces conformational flexibility, favoring 2D or 3D frameworks. Molecular dynamics simulations assess thermal stability and pore accessibility .

Q. What strategies mitigate challenges in crystallizing frameworks derived from this compound?

Slow diffusion methods (e.g., layering a ligand solution over a metal ion solution) promote ordered crystal growth. Modulating agents (e.g., acetic acid) can stabilize intermediates. For COFs, solvothermal conditions (120–150°C in sealed tubes) enhance imine formation .

Q. How does the ethynylene spacer affect photophysical or electronic properties in conjugated systems?

The ethynylene group extends π-conjugation, lowering the HOMO-LUMO gap and enhancing charge transport. Compare UV-vis spectra of the compound with non-conjugated analogs (e.g., alkyl-linked diisophthalaldehydes) to quantify bathochromic shifts .

Q. What are the limitations of this compound in catalysis or gas adsorption applications?

The aldehyde groups may hydrolyze under acidic or aqueous conditions, limiting stability. Functionalizing the phenyl ring with electron-withdrawing groups (e.g., -NO2_2) could enhance stability but may reduce porosity. Test framework integrity via PXRD after exposure to humidity .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported solubility or reactivity data for derivatives?

Variations in crystallinity or trace solvent residues (e.g., DMF) can alter solubility. Replicate synthesis under inert conditions (glovebox) and characterize via TGA to confirm solvent-free samples. Cross-validate reactivity using multiple techniques (e.g., 1H^1 \text{H} NMR and IR) .

Q. Why do MOFs synthesized with this ligand exhibit lower surface areas than predicted computationally?

Interpenetration or framework collapse during activation may reduce porosity. Use low-pressure N2_2 adsorption at 77 K with non-local DFT analysis to assess pore size distribution. Post-synthetic modifications (e.g., ligand exchange) can optimize pore geometry .

Methodological Recommendations

  • Handling air-sensitive intermediates : Store the compound under argon and use Schlenk-line techniques for reactions involving metal precursors .
  • Quantifying aldehyde functionality : Titrate with hydroxylamine hydrochloride to determine free aldehyde content .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde
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